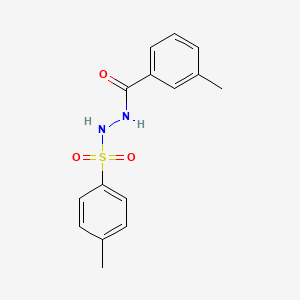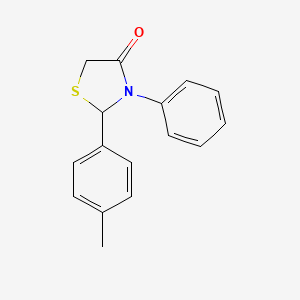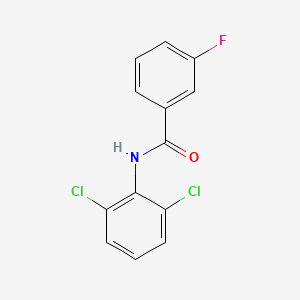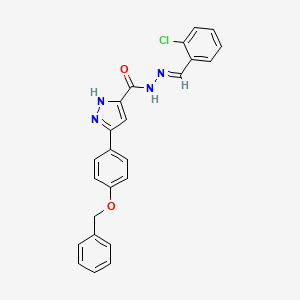![molecular formula C23H25BrClN7O3 B11689590 N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11689590.png)
N-(2-bromo-5-chloro-4-methylphenyl)-4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-bromo-5-chloro-4-metilfenil)-4-[(2Z)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-6-(morfolin-4-il)-1,3,5-triazin-2-amina” es un compuesto orgánico sintético que pertenece a la clase de los derivados de la triazina. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, como la química medicinal, la agricultura y la ciencia de los materiales. La estructura única de este compuesto, que presenta múltiples grupos funcionales, lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de “N-(2-bromo-5-chloro-4-metilfenil)-4-[(2Z)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-6-(morfolin-4-il)-1,3,5-triazin-2-amina” generalmente implica reacciones orgánicas de varios pasos. Una ruta de síntesis común puede incluir:
Formación del núcleo de triazina: Esto se puede lograr mediante la ciclización de precursores apropiados bajo condiciones controladas.
Funcionalización del anillo de triazina: Introducción del grupo morfolin-4-il y otros sustituyentes mediante reacciones de sustitución nucleófila.
Formación de hidrazona: Reacción del derivado de triazina con 3,4-dimetoxi-benzaldehído para formar el enlace hidrazona.
Métodos de producción industrial
La producción industrial de estos compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, control de temperatura y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
“N-(2-bromo-5-chloro-4-metilfenil)-4-[(2Z)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-6-(morfolin-4-il)-1,3,5-triazin-2-amina” puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, los derivados de la triazina a menudo se estudian por su potencial como inhibidores de enzimas o como sondas para vías biológicas.
Medicina
Las aplicaciones medicinales pueden incluir el desarrollo de nuevos medicamentos, particularmente aquellos que se dirigen a enzimas o receptores específicos. La estructura del compuesto sugiere una posible actividad contra ciertas enfermedades.
Industria
En la industria, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de “N-(2-bromo-5-chloro-4-metilfenil)-4-[(2Z)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-6-(morfolin-4-il)-1,3,5-triazin-2-amina” dependería de su aplicación específica. En general, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir la inhibición de la actividad enzimática o la interferencia con los procesos de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-bromo-5-chloro-4-metilfenil)-4-[(2Z)-2-(3,4-dimetoxi-bencilideno)hidrazinil]-6-(morfolin-4-il)-1,3,5-triazin-2-amina: se puede comparar con otros derivados de la triazina como:
Singularidad
La singularidad de este compuesto radica en sus grupos funcionales específicos y su disposición, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos.
Propiedades
Fórmula molecular |
C23H25BrClN7O3 |
|---|---|
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
4-N-(2-bromo-5-chloro-4-methylphenyl)-2-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H25BrClN7O3/c1-14-10-16(24)18(12-17(14)25)27-21-28-22(30-23(29-21)32-6-8-35-9-7-32)31-26-13-15-4-5-19(33-2)20(11-15)34-3/h4-5,10-13H,6-9H2,1-3H3,(H2,27,28,29,30,31)/b26-13- |
Clave InChI |
UVOUOAFFGCIAHB-ZMFRSBBQSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=C(C=C4)OC)OC)Br |
SMILES canónico |
CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)
![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)

![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689573.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4,6-dibromophenol](/img/structure/B11689577.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689602.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689613.png)
